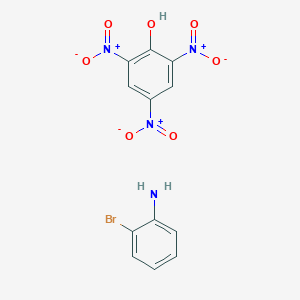
2-Bromoaniline;2,4,6-trinitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromoaniline typically involves the bromination of aniline. Aniline undergoes nucleophilic substitution with bromine, where the bromine atoms enter at the ortho and para positions, forming 2-Bromoaniline . The reaction is carried out in the presence of dilute hydrochloric acid and water, with bromine being added dropwise to the aniline solution .
2,4,6-Trinitrophenol is synthesized through the nitration of phenol.
Industrial Production Methods
Industrial production of 2-Bromoaniline involves similar bromination processes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. For 2,4,6-Trinitrophenol, industrial production involves continuous nitration processes with stringent safety measures due to the compound’s explosive nature .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromoaniline undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized to form corresponding quinones or reduced to form aniline derivatives.
2,4,6-Trinitrophenol undergoes:
Reduction Reactions: It can be reduced to form aminophenols.
Substitution Reactions: It can undergo nucleophilic aromatic substitution due to the presence of electron-withdrawing nitro groups.
Common Reagents and Conditions
For 2-Bromoaniline: Common reagents include bromine, hydrochloric acid, and water.
For 2,4,6-Trinitrophenol: Common reagents include nitric acid and sulfuric acid
Major Products Formed
From 2-Bromoaniline: Products include various substituted anilines and quinones.
From 2,4,6-Trinitrophenol: Products include aminophenols and other nitroaromatic compounds.
Applications De Recherche Scientifique
2-Bromoaniline is widely used as a precursor in the synthesis of organobromine compounds, which are important in pharmaceuticals, agrochemicals, and fire-extinguishing agents . It is also used in the preparation of dyes and pigments.
2,4,6-Trinitrophenol is used in forensic research, land mine detection, and as a reagent in chemical analysis. It is also used in the production of explosives, dyes, and pharmaceuticals .
Mécanisme D'action
The mechanism of action of 2-Bromoaniline involves its ability to undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. This property makes it useful in organic synthesis .
2,4,6-Trinitrophenol exerts its effects through its strong electron-withdrawing nitro groups, which make it highly reactive in nucleophilic aromatic substitution reactions. Its explosive nature is due to the rapid release of gases upon decomposition .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloroaniline: Similar to 2-Bromoaniline but with a chlorine atom instead of bromine.
2,4-Dinitrophenol: Similar to 2,4,6-Trinitrophenol but with only two nitro groups.
Uniqueness
2-Bromoaniline is unique due to the presence of the bromine atom, which makes it more reactive in certain substitution reactions compared to its chloro counterpart . 2,4,6-Trinitrophenol is unique due to its high explosive power and its use in various industrial applications .
Propriétés
Numéro CAS |
54575-26-7 |
|---|---|
Formule moléculaire |
C12H9BrN4O7 |
Poids moléculaire |
401.13 g/mol |
Nom IUPAC |
2-bromoaniline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H6BrN.C6H3N3O7/c7-5-3-1-2-4-6(5)8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-4H,8H2;1-2,10H |
Clé InChI |
VUYHXRBFFCSJIE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N)Br.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



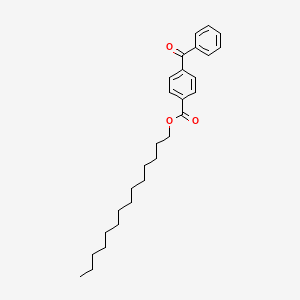
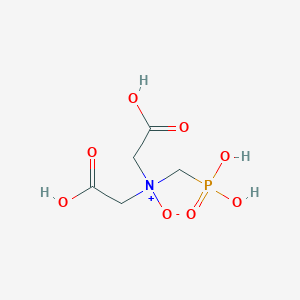
![tert-Butyl 3-[dimethyl(phenyl)silyl]propaneperoxoate](/img/structure/B14648538.png)
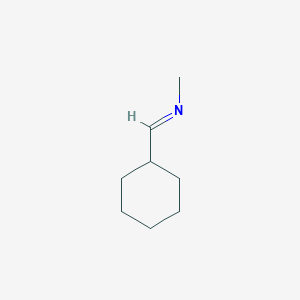
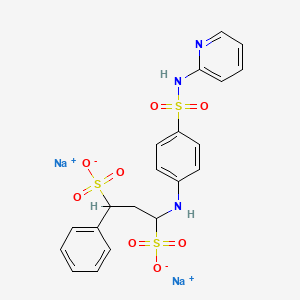
![1-Amino-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propan-2-ol](/img/structure/B14648568.png)
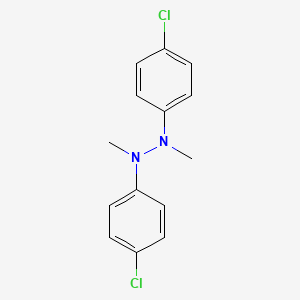


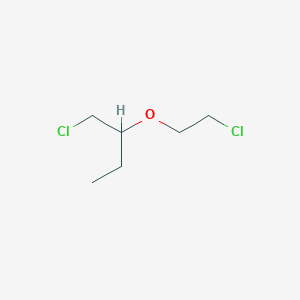
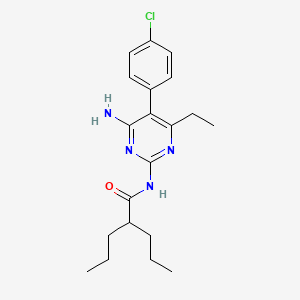

![2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-morpholin-4-ylethanone;ethanesulfonic acid](/img/structure/B14648591.png)
